![molecular formula C15H22ClN3 B11848172 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 918653-24-4](/img/structure/B11848172.png)
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spiro[55]undecane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of 6-chloropyridine with a suitable diazaspiro compound under controlled conditions. One common method involves the alkylation of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are designed to be economically and ecologically efficient. The process involves the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: This compound has been studied for its antiviral activity against dengue virus type 2.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Known for its nematocidal activity.
Uniqueness
3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is unique due to its specific structural features and the presence of both nitrogen and chlorine atoms, which contribute to its distinct chemical and biological properties. Its spiro[5.5]undecane skeleton also imparts unique stereochemical characteristics that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
918653-24-4 |
|---|---|
Molekularformel |
C15H22ClN3 |
Molekulargewicht |
279.81 g/mol |
IUPAC-Name |
3-(6-chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H22ClN3/c1-18-9-5-15(6-10-18)7-11-19(12-8-15)14-4-2-3-13(16)17-14/h2-4H,5-12H2,1H3 |
InChI-Schlüssel |
GJLKAESIOQHGAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CCN(CC2)C3=NC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


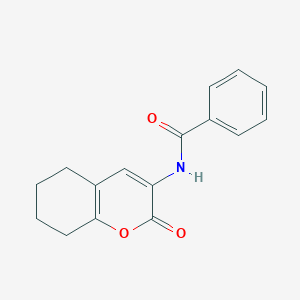
![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
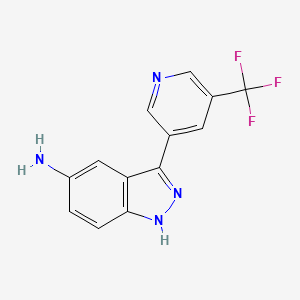
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)


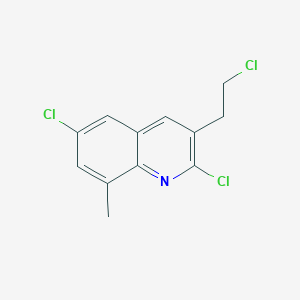
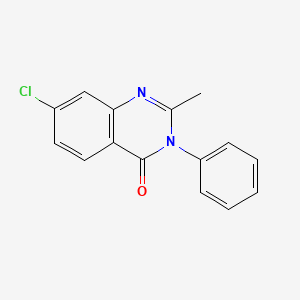

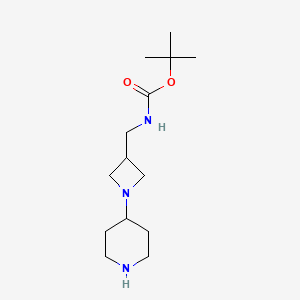
![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)

